4-Aminobenzoic acid;benzyl carbamimidothioate
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Overview
Description
4-Aminobenzoic acid;benzyl carbamimidothioate is a compound that combines the properties of 4-aminobenzoic acid and benzyl carbamimidothioateIt is a white solid that is slightly soluble in water and is commonly found in nature . Benzyl carbamimidothioate, on the other hand, is a compound that contains a benzyl group attached to a carbamimidothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid using catalytic hydrogenation or by the Hoffman degradation method . Benzyl carbamimidothioate is produced through the reaction of benzyl chloride with thiourea, followed by hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form 4-aminobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Benzyl carbamimidothioate can undergo:
Hydrolysis: It can be hydrolyzed to form benzylamine and carbon disulfide.
Substitution: It can react with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation of 4-Aminobenzoic Acid: 4-Nitrobenzoic acid.
Reduction of 4-Aminobenzoic Acid: 4-Aminobenzyl alcohol.
Hydrolysis of Benzyl Carbamimidothioate: Benzylamine and carbon disulfide.
Scientific Research Applications
4-Aminobenzoic acid and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi.
Medicine: PABA is used in sunscreen formulations and as a dietary supplement.
Industry: Used in the production of specialty azo dyes and crosslinking agents.
Benzyl carbamimidothioate is used in:
Chemistry: As a reagent in organic synthesis.
Biology: As a precursor for the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Benzyl carbamimidothioate exerts its effects through its ability to react with various electrophiles, forming substituted derivatives that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic Acid: An oxidized form of 4-aminobenzoic acid.
4-Aminobenzyl Alcohol: A reduced form of 4-aminobenzoic acid.
Benzylamine: A hydrolysis product of benzyl carbamimidothioate.
Uniqueness
4-Aminobenzoic acid is unique due to its role as an intermediate in folate synthesis and its widespread occurrence in nature . Benzyl carbamimidothioate is unique due to its reactivity with electrophiles and its use as a precursor in the synthesis of biologically active compounds.
Properties
CAS No. |
60834-54-0 |
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Molecular Formula |
C15H17N3O2S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-aminobenzoic acid;benzyl carbamimidothioate |
InChI |
InChI=1S/C8H10N2S.C7H7NO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-3-1-5(2-4-6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,8H2,(H,9,10) |
InChI Key |
VAKFBMAHTFAWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=N)N.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
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